Cas no 861077-07-8 (4-Chloro-N,5-dimethylpyrimidin-2-amine)
4-Chloro-N,5-dimethylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-N,5-dimethylpyrimidin-2-amine
- 861077-07-8
- SB56041
- (4-Chloro-5-methylpyrimidin-2-yl)methylamine
- AKOS024463846
- DB-235110
- SCHEMBL12586207
- G67236
- (4-Chloro-5-methyl-pyrimidin-2-yl)-methyl-amine
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- MDL: MFCD20669295
- Inchi: 1S/C6H8ClN3/c1-4-3-9-6(8-2)10-5(4)7/h3H,1-2H3,(H,8,9,10)
- InChI Key: VSXFLKDXWGJFNG-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=NC(=N1)NC
Computed Properties
- Exact Mass: 157.0406750g/mol
- Monoisotopic Mass: 157.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 37.8Ų
4-Chloro-N,5-dimethylpyrimidin-2-amine Pricemore >>
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| Matrix Scientific | 224243-500mg |
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861077-07-8 | 95% | 500mg |
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| Matrix Scientific | 224243-1g |
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| Fluorochem | 085113-1g |
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| 1PlusChem | 1P00IEDE-100mg |
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| 1PlusChem | 1P00IEDE-250mg |
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| A2B Chem LLC | AI57634-100mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1776535-100mg |
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¥1218.00 | 2024-07-28 |
4-Chloro-N,5-dimethylpyrimidin-2-amine Suppliers
4-Chloro-N,5-dimethylpyrimidin-2-amine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 4-Chloro-N,5-dimethylpyrimidin-2-amine
4-Chloro-N,5-dimethylpyrimidin-2-amine (CAS No. 861077-07-8): An Overview of Its Properties and Applications
4-Chloro-N,5-dimethylpyrimidin-2-amine (CAS No. 861077-07-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-Chloro-N,5-dimethylpyrimidin-2-amine, belongs to the class of pyrimidine derivatives and is characterized by its unique chemical structure and potential biological activities.
The chemical structure of 4-Chloro-N,5-dimethylpyrimidin-2-amine consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and two methyl groups at the 5-position. The amine group at the 2-position further enhances its reactivity and functional versatility. This molecular configuration imparts specific physicochemical properties that make it an attractive candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 4-Chloro-N,5-dimethylpyrimidin-2-amine in several therapeutic areas. One notable application is its use as a lead compound in the development of antiviral agents. Research has shown that this compound exhibits potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes or pathways.
In addition to its antiviral properties, 4-Chloro-N,5-dimethylpyrimidin-2-amine has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its utility in cancer therapy. The exact mechanism by which it exerts these effects is still under investigation, but it is thought to involve modulation of signaling pathways involved in cell proliferation and survival.
The pharmacokinetic properties of 4-Chloro-N,5-dimethylpyrimidin-2-amine have been studied to evaluate its suitability for therapeutic use. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, making it a promising candidate for further development as a drug candidate.
Toxicity studies have also been conducted to assess the safety profile of 4-Chloro-N,5-dimethylpyrimidin-2-amine. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In the context of drug discovery, 4-Chloro-N,5-dimethylpyrimidin-2-amine serves as an important scaffold for the design and synthesis of novel compounds with enhanced biological activities. Chemists and pharmacologists are actively exploring structural modifications to optimize its potency and selectivity for specific targets. For example, substituting different functional groups on the pyrimidine ring or modifying the amine group can lead to derivatives with improved pharmacological properties.
The synthesis of 4-Chloro-N,5-dimethylpyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions followed by amidation steps to introduce the amine functionality. Advances in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, facilitating its use in large-scale research and development projects.
In conclusion, 4-Chloro-N,5-dimethylpyrimidin-2-amine (CAS No. 861077-07-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation as a potential therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to the advancement of drug discovery and development efforts.
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